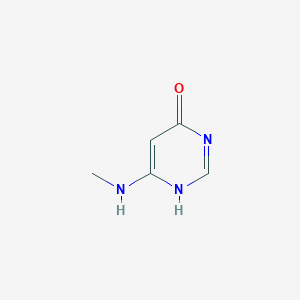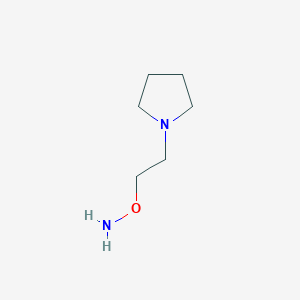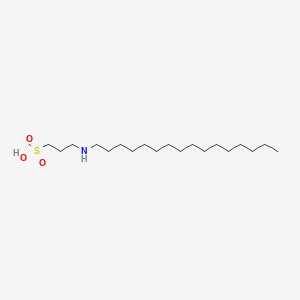
3-(Hexadecylamino)-1-propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexadecylamino)-1-propanesulfonic acid, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a highly effective buffer due to its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. HEPES is widely used in various biological and biochemical applications, such as cell culture, protein purification, and enzymatic assays.
Wirkmechanismus
3-(Hexadecylamino)-1-propanesulfonic acid is a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to effectively buffer a solution by accepting or donating protons as needed to maintain a stable pH environment. 3-(Hexadecylamino)-1-propanesulfonic acid is also able to resist changes in pH due to changes in temperature and ionic strength, making it a highly effective buffer.
Biochemische Und Physiologische Effekte
3-(Hexadecylamino)-1-propanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-ionic buffer, making it ideal for use in biological and biochemical research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Hexadecylamino)-1-propanesulfonic acid as a buffer in lab experiments include its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. It is also non-toxic and non-ionic, making it ideal for use in biological and biochemical research. The limitations of using 3-(Hexadecylamino)-1-propanesulfonic acid include its relatively high cost compared to other buffers and its limited solubility in aqueous solutions at low pH.
Zukünftige Richtungen
Future research on 3-(Hexadecylamino)-1-propanesulfonic acid could focus on developing more cost-effective synthesis methods for the production of 3-(Hexadecylamino)-1-propanesulfonic acid. Additionally, research could be conducted on the use of 3-(Hexadecylamino)-1-propanesulfonic acid in new applications, such as drug delivery systems or medical diagnostics. Finally, further investigation into the mechanism of action of 3-(Hexadecylamino)-1-propanesulfonic acid could lead to a better understanding of how buffers function in biological and biochemical systems.
Synthesemethoden
3-(Hexadecylamino)-1-propanesulfonic acid can be synthesized through the reaction of 3-chloro-1-propanesulfonic acid with hexadecylamine in the presence of a base such as sodium hydroxide. The reaction yields 3-(hexadecylamino)-1-propanesulfonic acid, which can be purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-(Hexadecylamino)-1-propanesulfonic acid is widely used as a buffer in various biological and biochemical applications. It is commonly used in cell culture media to maintain a stable pH environment, which is essential for cell growth and survival. 3-(Hexadecylamino)-1-propanesulfonic acid is also used in protein purification to prevent denaturation of proteins by maintaining a stable pH environment. Additionally, 3-(Hexadecylamino)-1-propanesulfonic acid is used in enzymatic assays to ensure that the enzymatic reaction occurs at the optimal pH.
Eigenschaften
CAS-Nummer |
1120-05-4 |
|---|---|
Produktname |
3-(Hexadecylamino)-1-propanesulfonic acid |
Molekularformel |
C19H41NO3S |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
3-(hexadecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C19H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
FBONKMDYOCCKKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Andere CAS-Nummern |
1120-05-4 |
Synonyme |
3-(Hexadecylamino)-1-propanesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



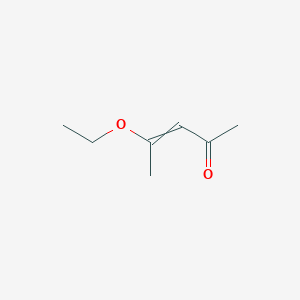
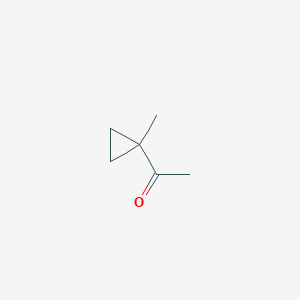
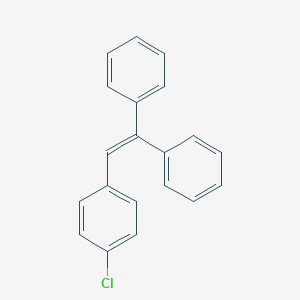
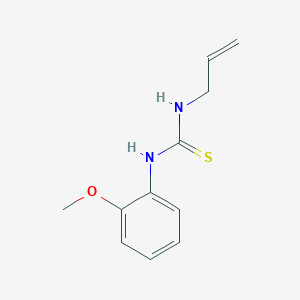
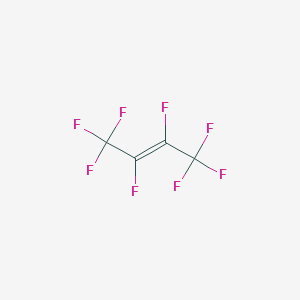
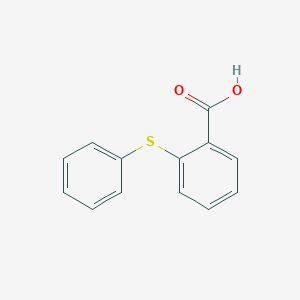
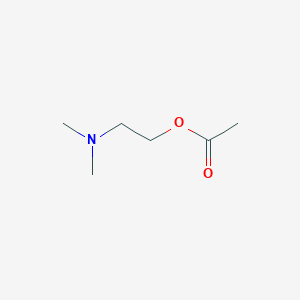
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
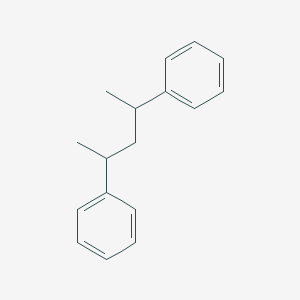
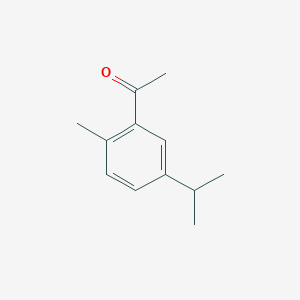
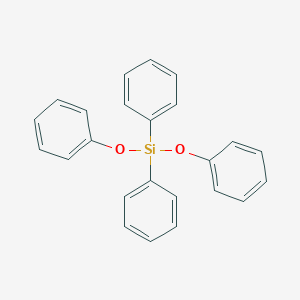
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
